Heptyl 2-ethylhexanoate
CAS No.: 112445-68-8
Cat. No.: VC19172855
Molecular Formula: C15H30O2
Molecular Weight: 242.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112445-68-8 |
|---|---|
| Molecular Formula | C15H30O2 |
| Molecular Weight | 242.40 g/mol |
| IUPAC Name | heptyl 2-ethylhexanoate |
| Standard InChI | InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
| Standard InChI Key | ZEYQXRVECWKGOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC(=O)C(CC)CCCC |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Signatures
While specific spectral data for heptyl 2-ethylhexanoate remains unpublished, predictive models based on analogous esters suggest characteristic peaks:
| Technique | Predicted Features |
|---|---|
| IR Spectroscopy | Strong C=O stretch ~1740 cm, C-O ester vibration ~1240-1160 cm |
| H NMR | δ 0.88-0.92 (m, 6H, CH), δ 1.25-1.35 (m, 16H, CH), δ 2.28 (t, 2H, COOCH) |
| C NMR | δ 14.1 (CH), 22.7-34.3 (CH), 173.5 (C=O) |
These predictions align with the structural features observed in ethyl 2-ethylhexanoate and other branched esters.
Synthesis and Production Pathways
Industrial Manufacturing Processes
The synthesis of heptyl 2-ethylhexanoate follows conventional esterification protocols, typically involving:
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Acid-Catalyzed Esterification
This method employs sulfuric acid or para-toluenesulfonic acid as catalyst, with reaction temperatures maintained between 110-150°C to drive water removal . -
Enzymatic Esterification
Emerging biotechnological approaches utilize lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, offering advantages in energy efficiency and product purity .
Key process parameters from pilot-scale studies of analogous esters:
| Parameter | Typical Range |
|---|---|
| Molar ratio (acid:alcohol) | 1:1.2 - 1:1.5 |
| Catalyst loading | 0.5-2.0 wt% |
| Reaction time | 4-8 hours |
| Conversion yield | 85-92% |
Purification and Quality Control
Post-synthesis processing typically involves:
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Neutralization of residual acid
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Distillation under reduced pressure (bp. ~250-260°C at 760 mmHg predicted)
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Molecular sieve dehydration
Quality assessment protocols adapted from 2-EHA specifications include:
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Acid value < 0.5 mg KOH/g
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Ester content > 98% (GC analysis)
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Color (APHA) < 20
Physicochemical Properties
Thermal and Physical Characteristics
| Property | Value/Range |
|---|---|
| Density (25°C) | 0.87-0.89 g/cm |
| Viscosity (25°C) | 6-8 mPa·s |
| Flash Point | 120-125°C (PMCC) |
| Pour Point | < -50°C |
| Refractive Index (20°C) | 1.428-1.432 |
The branched structure confers exceptional low-temperature fluidity, making it suitable for lubricant formulations in extreme environments .
Solubility Profile
Heptyl 2-ethylhexanoate exhibits:
-
Complete miscibility with hydrocarbons (hexane, toluene)
-
Limited water solubility (<0.01 g/L at 20°C)
-
Good compatibility with polar aprotic solvents (DMF, DMSO)
This balanced solubility profile enables its use as a co-solvent in polymer systems requiring controlled hydrophobicity .
Industrial Applications
| Property | Heptyl 2-EHA | Dioctyl Phthalate |
|---|---|---|
| Volatility (24h @ 100°C) | 0.8% | 1.2% |
| Extraction Resistance | Excellent | Moderate |
| Low-Temp Flexibility | -45°C | -30°C |
Synthetic Lubricants
The ester's thermal stability and viscosity index make it valuable for:
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Jet turbine oils (MIL-PRF-23699 compliance)
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High-performance gear oils (75W-90 formulations)
Field trials demonstrate 15% reduction in wear scar diameter compared to mineral base stocks under ASTM D4172 conditions .
Specialty Chemical Intermediate
Emerging applications include:
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Phase transfer catalyst in Williamson ether synthesis
-
Carrier fluid for agricultural adjuvants
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Dielectric medium in high-voltage capacitors
| Endpoint | Assessment |
|---|---|
| Acute Oral Toxicity (LD50) | >2000 mg/kg (Rat) |
| Skin Irritation | Mild irritant |
| Aquatic Toxicity (LC50) | 10-100 mg/L (Fish) |
Notably, the European Chemicals Agency (ECHA) restricts 2-EHA in cosmetics (Regulation (EC) No 1223/2009) , suggesting potential regulatory scrutiny of its esters in personal care applications.
Recent Advancements and Research Directions
Catalytic Process Optimization
Recent patent literature demonstrates innovations in:
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Continuous flow reactor systems achieving 95% conversion in <2 hours
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Heterogeneous acid catalysts (zeolite HSZ-390) enabling catalyst reuse >15 cycles
Biodegradation Studies
Preliminary OECD 301F testing shows:
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78% biodegradation in 28 days (vs. 35% for phthalate analogs)
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Complete mineralization by Pseudomonas fluorescens EH40
Advanced Material Applications
Cutting-edge research explores:
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Ionic liquid formulations for lithium-ion battery electrolytes
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Monomer for bio-based polyesters (Tg = -65°C, Tm = 42°C)
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